molecular formula C10H13NO2 B13073624 2-[2-(Methylamino)ethyl]benzoic acid

2-[2-(Methylamino)ethyl]benzoic acid

Cat. No.: B13073624
M. Wt: 179.22 g/mol
InChI Key: SKJOKOPLRAPHIC-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]benzoic acid is a substituted benzoic acid derivative featuring a methylaminoethyl group attached to the benzene ring at the ortho position. This compound combines the carboxylic acid functionality of benzoic acid with a secondary amine group, enabling diverse chemical interactions.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-11-7-6-8-4-2-3-5-9(8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

SKJOKOPLRAPHIC-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[2-(Methylamino)ethyl]benzoic acid involves the reaction of benzoic acid with 2-(methylamino)ethanol. The reaction typically requires an acidic catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions for several hours . The product is then purified through extraction and recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.

Scientific Research Applications

2-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogs

![Insert structural diagrams here if applicable]

Table 2: Spectral Data for Key Compounds
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) References
2-(Methylamino)benzoic acid 1680 (C=O), 3300 (N-H) 2.85 (s, 3H, NCH₃), 6.5–8.0 (Ar-H)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 1725 (ester C=O) 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂)

Biological Activity

2-[2-(Methylamino)ethyl]benzoic acid, also known as 2-(methylamino)ethyl benzoate, is a compound that has garnered attention for its potential biological activities. Understanding its biological interactions is crucial for assessing its applicability in pharmaceuticals and other fields. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2, which includes a benzoic acid moiety and a methylaminoethyl group. The compound can exist in various forms, including its hydrobromide salt, which may influence its solubility and reactivity in biological systems.

PropertyValue
IUPAC NameThis compound; hydrobromide
Molecular Weight183.22 g/mol
SolubilitySoluble in water (hydrobromide form)
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with methylamine and ethylating agents. Various methods have been explored to optimize yield and purity, including the use of catalysts and controlled reaction conditions such as temperature and pH.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets. Some key areas of investigation include:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or disrupting mitotic processes .
  • Enzyme Modulation : The compound has shown potential in modulating activities of enzymes involved in protein degradation pathways, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This modulation could have implications for aging and cancer therapies.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain kinases involved in cell cycle regulation. Detailed molecular studies are required to elucidate these pathways further.

Case Studies

  • In Vitro Studies : In a study examining various benzoic acid derivatives, this compound was found to enhance proteasomal activity in human foreskin fibroblasts, indicating its potential role as a modulator in protein homeostasis .
  • Cancer Cell Line Research : Research conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting an antiproliferative effect that warrants further exploration .

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